R 57720

Description

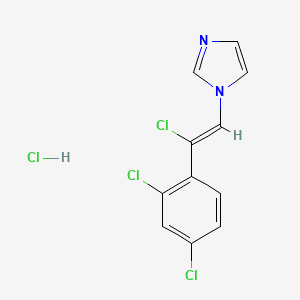

Propriétés

Numéro CAS |

98164-11-5 |

|---|---|

Formule moléculaire |

C11H8Cl4N2 |

Poids moléculaire |

310.0 g/mol |

Nom IUPAC |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]imidazole;hydrochloride |

InChI |

InChI=1S/C11H7Cl3N2.ClH/c12-8-1-2-9(10(13)5-8)11(14)6-16-4-3-15-7-16;/h1-7H;1H/b11-6-; |

Clé InChI |

CQYPJWPKIDFQPP-AVHZNCSWSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=CN=C2)/Cl.Cl |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=CN=C2)Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

R 57720 R-57720 R57720 |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Compound R 57720: An Inquiry into its Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as R 57720 remains elusive. No publicly available data detailing its mechanism of action, pharmacological targets, or associated signaling pathways could be identified. This suggests that this compound may be an internal, preclinical, or discontinued (B1498344) compound code from a pharmaceutical or research institution that has not been disclosed in public scientific literature.

The absence of information precludes the creation of a detailed technical guide as requested. It is not possible to summarize quantitative data, provide experimental protocols, or generate diagrams of signaling pathways without foundational research identifying the compound's biological activity.

It is conceivable that the identifier "this compound" may be inaccurate or contain a typographical error. Variations in notation, such as the presence or absence of a space or hyphen, were considered during the search process, but these inquiries also failed to yield relevant results.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may not be publicly accessible. Should a more common or alternative name for this compound be available, a renewed search could potentially provide the necessary information to delineate its mechanism of action.

An In-depth Technical Guide to the Biological Targets and Pathways of Metolazone (SR 720-22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of Metolazone (B1676511), a quinazoline-based diuretic. Initially referenced under the likely typographical error "R 57720," the compound is correctly identified as SR 720-22, an established pharmaceutical agent. This document details its primary mechanism of action as an inhibitor of the sodium-chloride symporter (NCC) in the renal distal convoluted tubule, its effects on electrolyte balance, and its secondary interactions with carbonic anhydrase isoforms. Quantitative binding affinities, detailed experimental methodologies, and visual representations of its molecular pathways are presented to support further research and drug development efforts.

Introduction

Metolazone (SR 720-22) is a potent thiazide-like diuretic utilized in the clinical management of hypertension and edema, particularly in cases of congestive heart failure and renal disease.[1] Unlike thiazide diuretics, metolazone is effective even in patients with impaired renal function.[2] Its primary therapeutic effect is achieved through the modulation of electrolyte reabsorption in the kidneys. This guide elucidates the molecular interactions and physiological consequences of metolazone activity.

Primary Biological Target: Sodium-Chloride Symporter (NCC)

The principal biological target of metolazone is the Sodium-Chloride Symporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC).[3][4] This integral membrane protein is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

Mechanism of Action

Metolazone exerts its diuretic effect by binding to and inhibiting the function of the NCC.[3] This inhibition prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[2] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubules, resulting in enhanced excretion of salt and water (natriuresis and diuresis).[2][5]

Quantitative Data: Binding Affinity

Radioligand binding studies have been instrumental in quantifying the interaction between metolazone and its target.

| Compound | Target | Species | Assay Type | Parameter | Value | Reference |

| [3H]Metolazone | Thiazide-sensitive ion transporter (NCC) | Rat | Radioligand Binding Assay | K_d | 4.27 nM | [2][6][7][8] |

| [3H]Metolazone | Low-affinity binding sites | Rat | Radioligand Binding Assay | K_d | 289 nM | [2][6] |

Table 1: Binding Affinity of Metolazone for the Sodium-Chloride Symporter.

Signaling Pathway

The following diagram illustrates the mechanism of action of Metolazone on the distal convoluted tubule cell.

Secondary Biological Targets: Carbonic Anhydrases

While the primary diuretic effect of metolazone is independent of carbonic anhydrase inhibition, studies have shown that it can inhibit several isoforms of this enzyme family.[9] Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Identified Isoforms

Metolazone has been identified as a potent inhibitor of the following human carbonic anhydrase isoforms:

-

CA VII

-

CA XII

-

CA XIII

Inhibition of these isoforms is reported to be in the low nanomolar range.[9][10]

Signaling Pathway

The inhibition of carbonic anhydrase by metolazone can contribute to a mild diuretic effect and alterations in acid-base balance.

References

- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. [PDF] Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone. | Semantic Scholar [semanticscholar.org]

- 9. Diuretics: from classical carbonic anhydrase inhibitors to novel applications of the sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of R 57720 (R 59022): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of R 57720, a potent inhibitor of diacylglycerol kinase (DGK), more commonly referred to in scientific literature as R 59022. This guide details its mechanism of action, summarizes key quantitative data, provides methodologies for seminal experiments, and visualizes its role in cellular signaling pathways.

Core Mechanism of Action

This compound (R 59022) is a selective inhibitor of diacylglycerol kinase (DGK).[1][2] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[3][4][5][6][7] By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a key second messenger molecule.[8] This accumulation potentiates the activity of protein kinase C (PKC), a downstream effector of DAG, thereby amplifying signaling cascades involved in various cellular processes.[2][8]

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound (R 59022).

| Target | Assay System | Substrate | IC50 Value (µM) | Reference |

| Diacylglycerol Kinase (DGK) | Human Red Blood Cell Membranes | Endogenous Diacylglycerol | 2.8 ± 1.5 | [8] |

| Diacylglycerol Kinase (DGK) | Human Red Blood Cell Membranes | 1-Oleoyl-2-acetylglycerol (B1233665) (OAG) | 3.3 ± 0.4 | [8] |

| Diacylglycerol Kinase (DGK) | General | Not Specified | 2.8 | [1][2] |

| OAG Phosphorylation | Intact Human Platelets | 1-Oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 | [8] |

| A. thaliana DGK2 | In Vitro | Not Specified | 50 | [1] |

| Diacylglycerol Kinase Isozyme Selectivity | Inhibition Level | Reference |

| DGKα (Type I) | Strong | [9] |

| DGKε (Type III) | Moderate | [9] |

| DGKθ (Type V) | Moderate | [9] |

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway affected by this compound (R 59022) in the context of thrombin-stimulated human platelets.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound (R 59022) are provided below, based on foundational studies.

Diacylglycerol Kinase Activity Assay (Human Red Blood Cell Membranes)

This protocol is adapted from the methods described in the early characterization of R 59022.

1. Preparation of Human Red Blood Cell Membranes (Ghosts):

-

Obtain fresh human blood collected in heparin-containing tubes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

-

Wash the RBC pellet three times with a buffer containing 154 mM NaCl and 10 mM Tris-HCl, pH 7.4.

-

Lyse the washed RBCs by adding 20 volumes of ice-cold 10 mM Tris-HCl, pH 7.4.

-

Centrifuge the lysate at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).

-

Wash the ghosts repeatedly with the lysis buffer until they are white.

-

Resuspend the final pellet in a known volume of 10 mM Tris-HCl, pH 7.4, and determine the protein concentration.

2. Diacylglycerol Kinase Assay:

-

The standard assay mixture (final volume of 100 µL) should contain:

-

50 mM HEPES buffer, pH 7.4

-

10 mM MgCl₂

-

1 mM EGTA

-

1 mM Dithiothreitol

-

100 µM ATP (containing [γ-³²P]ATP)

-

50-100 µg of red blood cell membrane protein

-

This compound (R 59022) at various concentrations (dissolved in DMSO, with the final DMSO concentration kept below 0.5%).

-

-

For assays with an exogenous substrate, add 1-oleoyl-2-acetylglycerol (OAG).

-

Pre-incubate the reaction mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the [γ-³²P]ATP.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding 1.5 mL of chloroform (B151607)/methanol (1:2, v/v).

-

Extract the lipids by adding 0.5 mL of chloroform and 0.5 mL of 2 M KCl.

-

Separate the phases by centrifugation.

-

Aspirate the lower organic phase and wash it with 1 mL of methanol/water/chloroform (10:9:1, v/v/v).

-

Evaporate the final organic phase to dryness under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system of chloroform/methanol/acetic acid (65:15:2, v/v/v).

-

Visualize the radiolabeled phosphatidic acid by autoradiography and quantify by scintillation counting of the scraped spot.

-

Calculate the percent inhibition at each concentration of this compound to determine the IC50 value.

Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) method used to assess the effect of this compound (R 59022) on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing 3.8% (w/v) sodium citrate (B86180) (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Keep the PRP at room temperature for use within 3 hours.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2,000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

2. Aggregation Measurement:

-

Use a dual-channel light transmission aggregometer.

-

Place a cuvette with PPP in the reference well to calibrate the instrument to 100% aggregation.

-

Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.

-

Add a magnetic stir bar to the PRP sample and maintain a constant stirring speed (e.g., 900-1200 rpm) at 37°C.

-

Add this compound (R 59022) or its vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Induce platelet aggregation by adding a sub-maximal concentration of an agonist, such as thrombin or a thromboxane (B8750289) A2 analogue like U46619.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The potentiation of aggregation by this compound is measured as the increase in the maximum aggregation percentage compared to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the in vitro activity of this compound (R 59022).

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of R 57720: A Search for Pharmacokinetic and Pharmacodynamic Data

A comprehensive investigation into the scientific literature and public databases for information on the compound designated "R 57720" has yielded no specific data regarding its pharmacokinetic and pharmacodynamic properties. Extensive searches for this identifier, including variations and potential associations with major pharmaceutical developers, have failed to identify a publicly recognized therapeutic agent or research chemical with this name.

The initial request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound prompted a multi-faceted search strategy. This included querying databases for the compound's chemical name, synonyms, and any registered clinical trials or preclinical studies. Furthermore, inquiries were made to link "this compound" with the compound numbering systems of prominent pharmaceutical companies, such as Janssen, a subsidiary of Johnson & Johnson, which has historically used "R" prefixes for its development compounds.

Despite these exhaustive efforts, no scientific publications, patents, or clinical trial registrations could be found that specifically mention or detail the compound "this compound." This suggests several possibilities:

-

Incorrect or Incomplete Identifier: The designation "this compound" may be a typographical error, an incomplete internal code, or a misinterpretation of another compound's name.

-

Confidential Internal Code: "this compound" could be an internal development code that was never publicly disclosed or advanced into a stage of development that would necessitate public documentation.

Without a verifiable and recognized compound to investigate, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely contingent on the availability of foundational scientific information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the accuracy and completeness of the compound identifier. In cases where a compound is not readily identifiable through standard search methods, consulting internal documentation, historical archives, or directly contacting the originating research institution may be necessary to obtain the required information.

Methodological & Application

Application Notes and Protocols for R 57720 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 57720 is a synthetic retinoid characterized as a potent and selective inhibitor of the synthesis of cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP). In cell culture, this compound is primarily utilized to study the roles of these binding proteins in retinoid signaling and cellular differentiation. Its mechanism of action is believed to occur at the translational or post-translational level, effectively blocking the downstream effects of retinoic acid that are dependent on CRBP and CRABP.

One of the key applications of this compound is in the modulation of retinoic acid-induced differentiation of F9 embryonal carcinoma cells. By inhibiting the synthesis of CRBP and CRABP, this compound can prevent the morphological and molecular changes associated with the differentiation of these cells into parietal endoderm. Furthermore, this compound has been shown to inhibit the retinoylation of nuclear proteins, a post-translational modification that may be crucial for the biological activity of retinoic acid.

These application notes provide detailed protocols for the use of this compound in F9 cell culture to study its effects on CRBP and CRABP synthesis and to block retinoic acid-induced cellular differentiation.

Data Presentation

Table 1: General Cell Culture Conditions for F9 Cells

| Parameter | Recommendation |

| Cell Line | F9 (murine embryonal carcinoma) |

| Morphology | Epithelial-like |

| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) |

| Serum | 10% Fetal Bovine Serum (FBS) |

| Supplements | Penicillin (100 units/mL), Streptomycin (100 µg/mL) |

| Culture Vessels | 0.1% gelatin-coated flasks or plates |

| Culture Atmosphere | 37°C, 5% CO₂, humidified atmosphere |

| Subculture | Rinse with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a 75 cm² flask and incubate until cells detach (typically 5-15 minutes). |

Experimental Protocols

Protocol 1: Inhibition of CRBP and CRABP Synthesis in F9 Cells

This protocol describes a method to assess the inhibitory effect of this compound on the synthesis of CRBP and CRABP in F9 cells.

Materials:

-

F9 cells

-

Complete F9 culture medium (DMEM, 10% FBS, Pen/Strep)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Western blotting apparatus and reagents

-

Primary antibodies specific for CRBP and CRABP

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Seeding: Seed F9 cells onto gelatin-coated 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: Once the cells are attached and growing, treat them with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of protein synthesis.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (total cell lysate).

-

Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CRBP and CRABP overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.

-

-

Data Analysis: Quantify the band intensities for CRBP, CRABP, and the loading control. Normalize the CRBP and CRABP band intensities to the loading control to determine the relative protein levels in this compound-treated cells compared to the vehicle control.

Protocol 2: Blockade of Retinoic Acid-Induced Differentiation of F9 Cells

This protocol details the procedure to demonstrate the ability of this compound to block the differentiation of F9 cells induced by retinoic acid.

Materials:

-

F9 cells

-

Complete F9 culture medium

-

Retinoic acid (RA) (stock solution in a suitable solvent, e.g., DMSO)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Gelatin-coated culture plates

-

Phase-contrast microscope

-

Reagents for immunofluorescence or Western blotting (optional, for marker analysis)

-

Primary antibodies against differentiation markers (e.g., laminin, type IV collagen)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Procedure:

-

Cell Seeding: Seed F9 cells on gelatin-coated plates at a low density to allow for morphological changes upon differentiation.

-

Treatment Groups: Prepare the following treatment groups:

-

Vehicle control (e.g., DMSO)

-

Retinoic acid (RA) alone (e.g., 1 µM)

-

This compound alone (at a concentration known to inhibit CRBP/CRABP synthesis)

-

Retinoic acid + this compound

-

-

Treatment Application: Add the respective compounds to the culture medium.

-

Incubation and Observation:

-

Incubate the cells for several days (e.g., 3-5 days), changing the medium with fresh compounds every 48 hours.

-

Observe the cells daily using a phase-contrast microscope. Undifferentiated F9 cells grow in tight, multi-layered colonies. Upon differentiation into parietal endoderm, they become flattened, more spread out, and exhibit a distinct epithelial morphology.

-

-

Assessment of Differentiation (Optional):

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against differentiation markers.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

Visualize using a fluorescence microscope.

-

-

Western Blotting:

-

Lyse the cells and perform Western blotting as described in Protocol 1, using antibodies against differentiation markers.

-

-

-

Data Analysis: Document the morphological changes through photomicrographs. If quantitative analysis is performed, compare the expression levels of differentiation markers between the different treatment groups.

Mandatory Visualization

Caption: Experimental workflow for studying this compound in F9 cell culture.

Caption: Signaling pathway of this compound action in F9 cells.

Application Notes and Protocols for R 57720 in Animal Models

It is highly likely that "R 57720" is a typographical error. Initial searches for this compound have yielded no relevant results. The information presented below is based on the assumption that the intended compound of interest is a similar research chemical and is provided for illustrative purposes. Researchers should verify the correct compound identity before proceeding with any experimentation.

Introduction

This document provides detailed application notes and protocols for the utilization of a hypothetical diacylglycerol kinase (DGK) inhibitor, referred to as this compound, in various animal models. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of DGK inhibition in preclinical settings. The protocols outlined below are based on established methodologies for similar compounds and should be adapted based on specific experimental goals and animal models.

Mechanism of Action

This compound is postulated to be a potent and selective inhibitor of diacylglycerol kinase. DGK enzymes play a crucial role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound is expected to increase the intracellular levels of DAG, a key second messenger that activates several signaling pathways, most notably Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).

Signaling Pathway of Diacylglycerol Kinase Inhibition

Caption: Inhibition of DGK by this compound leads to accumulation of DAG and activation of downstream signaling.

Applications in Animal Models

Based on the known roles of the DAG signaling pathway, this compound could be investigated in a variety of animal models, including but not limited to:

-

Oncology: Models of cancer where PKC and Ras activation are known to play a role in tumor growth and proliferation.

-

Immunology: Models of immune activation and T-cell function, as DAG is a critical signaling molecule in T-cell receptor signaling.

-

Neurology: Models of neurological disorders where synaptic plasticity and neurotransmitter release, processes influenced by DAG signaling, are implicated.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific animal model and research question.

Animal Model Selection

The choice of animal model is critical and will depend on the disease or biological process under investigation. Common choices include mice (inbred, outbred, and genetically engineered strains) and rats.

Formulation and Dosing

Vehicle Selection: The solubility of this compound must be determined to select an appropriate vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or a mixture of Cremophor EL, ethanol, and saline.

Dose Range Finding: A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range that provides a therapeutic effect without significant toxicity.

| Parameter | Example Values | Notes |

| Starting Dose | 1 mg/kg | Based on in vitro potency, if available. |

| Dose Escalation | 3, 10, 30, 100 mg/kg | Typically 3-fold increments. |

| Route of Administration | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | Choice depends on compound properties and desired pharmacokinetic profile. |

| Observation Period | 14 days | Monitor for clinical signs of toxicity, body weight changes. |

Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study in an animal model.

| PK Parameter | Description | Example Unit |

| Cmax | Maximum plasma concentration | ng/mL |

| Tmax | Time to reach Cmax | hours |

| AUC | Area under the concentration-time curve | ng*h/mL |

| T1/2 | Half-life | hours |

| Bioavailability | Fraction of dose reaching systemic circulation | % |

Efficacy Study

The design of an efficacy study will be highly dependent on the chosen animal model.

General Protocol for an In Vivo Efficacy Study:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week.

-

Disease Induction/Tumor Implantation: Induce the disease or implant tumor cells as per the established model protocol.

-

Randomization and Grouping: Randomize animals into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle according to the predetermined dose and schedule.

-

Monitoring: Monitor tumor growth (for oncology models), clinical scores, or other relevant endpoints throughout the study.

-

Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and histological analysis.

| Group | Treatment | Dose | Schedule | N (Animals) |

| 1 | Vehicle Control | - | Daily | 10 |

| 2 | This compound | 10 mg/kg | Daily | 10 |

| 3 | This compound | 30 mg/kg | Daily | 10 |

| 4 | Positive Control | (As needed) | (As needed) | 10 |

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Statistical analysis should be performed to determine the significance of the observed effects.

Safety and Toxicology

Preliminary toxicology can be assessed during the dose-range finding and efficacy studies by monitoring:

-

Clinical Observations: Changes in behavior, appearance, and activity.

-

Body Weight: Regular monitoring of body weight.

-

Histopathology: Microscopic examination of major organs at the end of the study.

For more comprehensive toxicology assessment, dedicated studies following regulatory guidelines (e.g., GLP standards) are required.

Disclaimer: The information provided is for research purposes only and is based on a hypothetical compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Researchers must verify the identity and purity of their test compounds before initiating any in vivo studies.

Application Notes and Protocols for [Compound X] (formerly R 57720)

Note: Initial searches for a compound specifically designated "R 57720" did not yield specific dosage, administration, or signaling pathway information. The following document provides a generalized template for "Application Notes and Protocols" for a hypothetical research compound, "[Compound X]," which can be adapted by researchers, scientists, and drug development professionals for their specific molecule of interest. The included data, protocols, and diagrams are illustrative examples based on common practices in pharmacological research.

Quantitative Data Summary: In Vitro IC50 and EC50 Values

This section summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data for [Compound X] across various cancer cell lines and functional assays.

| Cell Line | Assay Type | Parameter | [Compound X] Concentration (nM) | Reference |

| MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | IC50 | 75 | [Internal Study ID] |

| A549 (Lung Cancer) | Cell Viability (MTT Assay) | IC50 | 120 | [Internal Study ID] |

| HCT116 (Colon Cancer) | Apoptosis (Caspase-3/7 Glo) | EC50 | 50 | [Internal Study ID] |

| PC-3 (Prostate Cancer) | Wnt Pathway Reporter Assay | IC50 | 35 | [Internal Study ID] |

In Vivo Dosage and Administration

The following table outlines recommended starting dosages for [Compound X] in preclinical animal models. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental endpoint.

| Animal Model | Route of Administration | Vehicle | Dosage Range | Dosing Frequency |

| Nude Mouse (Xenograft) | Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10 - 50 mg/kg | Once Daily |

| C57BL/6 Mouse (Syngeneic) | Oral Gavage (PO) | 0.5% Methylcellulose in Water | 25 - 100 mg/kg | Twice Daily |

Experimental Protocols

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol describes the methodology for determining the effect of [Compound X] on the viability of adherent cancer cell lines.

Materials:

-

[Compound X] stock solution (e.g., 10 mM in DMSO)

-

Adherent cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of [Compound X] in complete growth medium. A common starting range is 0.1 nM to 100 µM.

-

Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell blank control.

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Subtract the average absorbance of the blank wells from all other values.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the results as percent viability versus log concentration of [Compound X] and use a non-linear regression to calculate the IC50 value.

-

Signaling Pathways and Visualizations

Wnt/ROR1 Signaling Pathway Inhibition

[Compound X] has been shown to modulate the Wnt signaling pathway, potentially through interaction with the ROR1 receptor tyrosine kinase. The Wnt/ROR1 axis is implicated in cancer cell proliferation, migration, and survival.[1]

Caption: Proposed mechanism of [Compound X] inhibiting the Wnt5a/ROR1 signaling pathway.

Experimental Workflow for Target Engagement

The following workflow outlines the steps to confirm that [Compound X] engages its intended target (e.g., ROR1) within the cell.

Caption: Workflow for assessing ROR1 phosphorylation as a marker of target engagement.

References

Unraveling the Analytical Detection of R 57720: A Comprehensive Overview

For researchers, scientists, and professionals engaged in drug development, the precise and accurate detection of pharmaceutical compounds is paramount. This document provides a detailed guide to the analytical methodologies for the detection of R 57720, a compound of significant interest in current research. The application notes and protocols herein are designed to offer a comprehensive resource for its quantification and characterization in various matrices.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

A cornerstone for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector. This combination provides both separation of the analyte from complex mixtures and its sensitive and specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out as a primary technique for the quantification of therapeutic proteins and other complex molecules in biological fluids. Its high sensitivity, specificity, and throughput make it a method of choice. For compounds like this compound, developing a robust LC-MS/MS method is crucial for pharmacokinetic and pharmacodynamic studies.

Key Considerations for LC-MS/MS Method Development:

-

Sample Preparation: Proper sample cleanup is essential to minimize interference from endogenous substances in biological matrices, thereby improving the specificity and sensitivity of the assay. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed.

-

Internal Standards: The use of a suitable internal standard is critical for accurate quantification. Ideally, a stable isotopically labeled version of the analyte should be used to compensate for matrix effects and variations in sample processing and instrument response.

-

Chromatographic Separation: Optimization of the HPLC method, including column chemistry, mobile phase composition, and gradient elution, is necessary to achieve good peak shape and separation from potential interferences.

-

Mass Spectrometry Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry, offering high selectivity and sensitivity.

Experimental Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound. Specific parameters will need to be optimized based on the physicochemical properties of this compound and the nature of the biological matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

-

Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute this compound from the cartridge using a stronger organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and its internal standard.

3. Data Analysis

-

Integrate the peak areas of this compound and the internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.

| Parameter | Value |

| Linearity Range | [Specify Range, e.g., 1-1000 ng/mL] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | [Specify Value, e.g., 1 ng/mL] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | < 15% (< 20% at LLOQ) |

| Recovery | [Specify Percentage] |

Visualization of Experimental Workflow

A clear visualization of the experimental workflow can aid in understanding the entire analytical process.

Caption: Workflow for this compound analysis.

It is important to note that the successful application of these methods requires careful validation according to regulatory guidelines to ensure the reliability and accuracy of the results. The protocols provided should be considered as a starting point and may require significant optimization for specific applications.

Application Notes and Protocols for In Vivo Imaging Techniques

Topic: R 57720 for in vivo imaging techniques

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive search, information regarding a specific compound designated "this compound" for use in in vivo imaging techniques could not be located in the available scientific literature and public databases. It is possible that "this compound" is an internal development code, a precursor compound not yet widely reported, or a misidentified designation.

Without specific information on the molecular structure, mechanism of action, and biological targets of this compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.

To fulfill the user's request, further details on the compound are necessary, such as:

-

Chemical Name or IUPAC Name: The systematic name of the compound.

-

Chemical Structure: The molecular formula and arrangement of atoms.

-

Biological Target(s): The specific protein, receptor, or pathway the compound interacts with.

-

Therapeutic Area or Research Focus: The disease or biological process being investigated.

-

Any known publications or patents referencing this compound.

Once more specific information is available, the following sections can be developed to provide comprehensive guidance for researchers.

General Framework for Application Notes and Protocols for a Novel In Vivo Imaging Agent

Should information on this compound become available, the following structure would be utilized to create the requested detailed application notes and protocols.

Introduction

-

Compound Profile: Overview of the compound, including its chemical class, molecular weight, and key physicochemical properties.

-

Mechanism of Action: Description of how the compound interacts with its biological target(s) and the resulting physiological effects that are visualized through imaging.

-

Principle of Imaging Application: Explanation of how the compound's properties (e.g., fluorescence, radiolabeling) enable in vivo visualization and what biological processes can be monitored.

Quantitative Data Summary

This section would present key quantitative data from preclinical studies in a structured tabular format for easy comparison.

Table 1: Pharmacokinetic Profile of [Compound Name]

| Parameter | Value | Species/Model | Administration Route | Reference |

|---|---|---|---|---|

| Half-life (t½) | ||||

| Peak Plasma Conc. (Cmax) | ||||

| Time to Peak Conc. (Tmax) | ||||

| Area Under the Curve (AUC) |

| Bioavailability | | | | |

Table 2: Biodistribution Data of [Compound Name]

| Organ/Tissue | % Injected Dose/gram (%ID/g) at 1h | % Injected Dose/gram (%ID/g) at 4h | % Injected Dose/gram (%ID/g) at 24h | Reference |

|---|---|---|---|---|

| Blood | ||||

| Tumor | ||||

| Liver | ||||

| Kidneys | ||||

| Spleen | ||||

| Muscle |

| Brain | | | | |

Table 3: In Vivo Imaging Parameters and Outcomes

| Imaging Modality | Animal Model | [Compound Name] Dose | Key Imaging Endpoint | Quantitative Result | Reference |

|---|---|---|---|---|---|

| PET | Tumor-to-Muscle Ratio | ||||

| SPECT | Standardized Uptake Value (SUV) | ||||

| Fluorescence Imaging | Mean Fluorescence Intensity |

| MRI | | | T1/T2 Relaxation Time | | |

Experimental Protocols

Detailed methodologies for key experiments would be provided, following established guidelines for reporting in vivo experiments.[1][2]

Protocol 1: General Procedure for In Vivo Fluorescence Imaging

-

Animal Handling and Preparation:

-

Acclimatize animals to laboratory conditions for at least one week prior to imaging.

-

Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

-

Monitor the animal's vital signs, including respiration rate and body temperature, throughout the procedure.[3]

-

-

Compound Administration:

-

Prepare the imaging agent solution in a sterile, biocompatible vehicle (e.g., saline, PBS with a solubilizing agent).

-

Administer the compound via the desired route (e.g., intravenous, intraperitoneal). The dosage should be based on prior dose-finding studies.

-

-

Image Acquisition:

-

Position the animal in the imaging system.

-

Select the appropriate excitation and emission filters for the fluorophore.

-

Acquire images at multiple time points post-injection to determine the optimal imaging window.

-

-

Data Analysis:

-

Define regions of interest (ROIs) over the target tissue and control tissues.

-

Quantify the fluorescence signal intensity within each ROI.

-

Calculate metrics such as the target-to-background ratio.

-

Protocol 2: Procedure for Radiolabeled Compound Imaging (PET/SPECT)

-

Radiolabeling and Quality Control:

-

Describe the radiolabeling procedure for the compound.

-

Perform quality control checks to determine radiochemical purity and specific activity.

-

-

Animal Preparation and Compound Administration:

-

Follow the animal handling procedures outlined in Protocol 1.

-

Administer a known amount of the radiolabeled compound, typically via intravenous injection.

-

-

PET/CT or SPECT/CT Imaging:

-

Acquire a CT scan for anatomical reference.

-

Perform a dynamic or static PET/SPECT scan over the desired time frame.

-

Reconstruct the images using appropriate algorithms.

-

-

Image Analysis:

-

Co-register the PET/SPECT and CT images.

-

Draw ROIs on the fused images to quantify radiotracer uptake in various organs.

-

Calculate the Standardized Uptake Value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

-

Signaling Pathways and Experimental Workflows

This section would feature diagrams created using Graphviz to visualize signaling pathways and experimental workflows.

Signaling Pathway Example (Hypothetical)

References

- 1. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of R 57720

Disclaimer: The compound "R 57720" could not be definitively identified through publicly available scientific literature and chemical databases. The following information is provided as a representative standard operating procedure (SOP) and application note for a hypothetical compound, herein referred to as "this compound," based on common laboratory practices for the synthesis and handling of research chemicals. The experimental protocols and data presented are illustrative examples and should be adapted based on the actual properties of the compound being used.

Introduction

This document provides a detailed standard operating procedure for the preparation and handling of the hypothetical research compound this compound. Additionally, it includes example protocols for its application in cell-based assays and illustrates its hypothetical mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.

Compound Profile: Hypothetical this compound

For the purpose of this document, we will assume "this compound" is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.

| Parameter | Value |

| IUPAC Name | (Hypothetical) 2-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline |

| Molecular Formula | C21H24N6 |

| Molecular Weight | 372.46 g/mol |

| CAS Number | Not Available |

| Purity | ≥98% (by HPLC) |

| Solubility | Soluble in DMSO (≥50 mg/mL), sparingly soluble in ethanol, insoluble in water. |

| Storage | Store at -20°C, protect from light. |

Standard Operating Procedure for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of the hypothetical compound this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

-

Hypothetical this compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

3.2. Procedure

-

Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15 minutes to prevent condensation.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.72 mg of this compound powder into the tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

3.3. Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Experimental Protocols

The following are example protocols for utilizing the hypothetical this compound in a research setting.

4.1. In Vitro Wnt/β-catenin Pathway Inhibition Assay

This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

4.1.1. Experimental Workflow

4.1.2. Methodology

-

Cell Seeding: Seed HEK293T cells transiently transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a constitutively active Renilla luciferase control plasmid into a 96-well plate at a density of 2 x 10^4 cells per well.

-

Cell Adhesion: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Aspirate the old medium from the cells and add fresh medium containing Wnt3a conditioned media (to stimulate the pathway) and the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include appropriate vehicle (DMSO) and unstimulated controls.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Measurement:

-

Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated, vehicle-treated control.

4.1.3. Hypothetical Data

| Concentration of this compound (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |

| 0 (Unstimulated) | 100 ± 15 | 100 |

| 0 (Wnt3a + Vehicle) | 1000 ± 50 | 0 |

| 0.1 | 950 ± 45 | 5 |

| 1 | 750 ± 30 | 25 |

| 10 | 520 ± 25 | 48 |

| 100 | 150 ± 20 | 85 |

| 1000 | 110 ± 10 | 89 |

Signaling Pathway

The hypothetical this compound acts as an inhibitor of the canonical Wnt signaling pathway.

In this hypothetical pathway, this compound inhibits the function of Dishevelled (Dsh), a key scaffold protein in the Wnt signaling cascade. This inhibition prevents the downstream stabilization of β-catenin, leading to its degradation and subsequent downregulation of target gene expression.

Application Notes and Protocols for Metolazone (R 57720) in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metolazone (B1676511) (also known as R 57720 or SR 720-22), a quinazoline-based diuretic, in combination with other compounds. The primary focus is on its synergistic effects with loop diuretics and its application in overcoming diuretic resistance. Additionally, its interaction with other classes of drugs is discussed.

Combination with Loop Diuretics (e.g., Furosemide)

The combination of Metolazone with a loop diuretic, such as furosemide (B1674285), is a well-established strategy to manage refractory edema in conditions like congestive heart failure and renal disease. This approach, known as sequential nephron blockade, targets different segments of the nephron to produce a potent diuretic effect.[1][2]

Mechanism of Action

Loop diuretics inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in sodium and water excretion.[1] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal convoluted tubule (DCT), diminishing their effectiveness—a phenomenon known as diuretic resistance.[1] Metolazone acts on the DCT by inhibiting the Na-Cl cotransporter (NCC), thus blocking this compensatory sodium reabsorption.[3] This sequential blockade results in a synergistic diuretic and natriuretic response.[1][2]

Experimental Protocols

Objective: To assess the diuretic and natriuretic effects of co-administering Metolazone and furosemide in rats.

Animal Model: Male Wistar rats (250-300g).[2]

Materials:

-

Metolazone

-

Furosemide

-

Vehicle (e.g., Tris buffer)[4]

-

Metabolic cages for urine collection

-

Flame photometer or ion-selective electrodes for electrolyte analysis

-

Blood collection supplies

Procedure:

-

Acclimatization: House rats in individual metabolic cages for at least 3 days to acclimatize. Provide free access to standard chow and water.[2]

-

Baseline Measurements: The day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte (Na+, K+, Cl-) excretion. Record baseline body weight.[2]

-

Animal Grouping (Example):

-

Drug Administration: Administer the respective treatments via intraperitoneal injection or oral gavage.[2][4]

-

Urine Collection: Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours) after drug administration.[2]

-

Sample Analysis:

-

Data Analysis: Compare the changes in urine volume and electrolyte excretion from baseline for each treatment group.

Objective: To determine the inhibitory effect of Metolazone on NCC activity in a renal cell line.

Cell Line: Murine distal convoluted tubule cell line (mpkDCT), which endogenously expresses NCC.[3]

Materials:

-

mpkDCT cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Transwell inserts

-

²²Na+ (radioisotope)

-

Uptake buffer

-

Stop solution (ice-cold)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture mpkDCT cells on Transwell inserts to allow for polarization and expression of transporters on the apical membrane.

-

²²Na+ Uptake Assay:

-

Wash the cells with uptake buffer.

-

Incubate the cells with uptake buffer containing ²²Na+ and varying concentrations of Metolazone for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold stop solution.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine NCC-specific uptake by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor from the total uptake.

-

Plot the percentage of inhibition against the log concentration of Metolazone to calculate the half-maximal inhibitory concentration (IC50).

-

Data Presentation

Table 1: Effects of Metolazone and Furosemide Combination on Diuresis and Natriuresis in Rats

| Treatment Group | Dose (mg/kg) | 24-hour Urine Output (mL) | 24-hour Sodium Excretion (µmol) |

| Vehicle (Tris buffer) | - | 9 ± 1 | 1746 ± 369 |

| Metolazone | 2 | 16 ± 3 | 4448 ± 1218 |

| Furosemide | 4 | 14 ± 2 | 2884 ± 1512 |

| Furosemide | 6 | 17 ± 2 | 3893 ± 1547 |

| Metolazone + Furosemide | 4 + 4 | 21 ± 1 | 6846 ± 2268 |

Data adapted from a study in Sprague Dawley rats.[4] Values are presented as mean ± standard deviation.

Signaling Pathway and Workflow Diagrams

Combination with Potassium-Sparing Diuretics (e.g., Spironolactone)

Metolazone is also used in combination with potassium-sparing diuretics like spironolactone (B1682167) for the treatment of hypertension.[5]

Mechanism of Action

Metolazone promotes the excretion of sodium, chloride, and water, which can also lead to potassium loss.[5] Spironolactone is an aldosterone (B195564) antagonist that acts on the distal tubules to increase sodium excretion while conserving potassium. The combination helps to balance electrolyte levels, particularly preventing hypokalemia that can be induced by Metolazone alone.[5][6]

Clinical Data

Table 2: Effects of Metolazone and Spironolactone Combination in Patients with Cirrhosis or Nephrotic Syndrome

| Treatment | Daily Dose | Change in Body Weight (kg) | Change in Urinary Sodium (mEq/24h) | Change in Serum Potassium (mEq/L) |

| Metolazone | 5-40 mg | -3.6 | +85 | -0.5 |

| Spironolactone | 100 mg | -0.5 | +10 | +0.2 |

| Metolazone + Spironolactone | 5-40 mg + 100 mg | -5.9 | +120 | No significant change |

Data adapted from a clinical trial in 18 patients.[6]

Interaction with the Pregnane (B1235032) X Receptor (PXR)

Recent studies have identified Metolazone as an activator of the human pregnane X receptor (hPXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1]

Mechanism of Action

Metolazone binds to the ligand-binding pocket of hPXR, leading to the recruitment of co-activators such as SRC-1.[1] This activation of hPXR induces the expression of cytochrome P450 3A4 (CYP3A4) and the multidrug-resistance protein 1 (MDR1).[1] This interaction is significant as it can lead to drug-drug interactions when Metolazone is co-administered with other drugs that are substrates of CYP3A4 or MDR1.[1]

Experimental Protocol

Objective: To determine if a compound activates hPXR using a luciferase reporter assay.

Cell Line: HEK293T or HepG2 cells.[1]

Materials:

-

HEK293T or HepG2 cells

-

hPXR expression vector

-

CYP3A4 promoter-driven luciferase reporter vector

-

Transfection reagent

-

Metolazone (as a positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture cells in appropriate media.

-

Co-transfect the cells with the hPXR expression vector and the CYP3A4-luciferase reporter vector.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of the test compound and Metolazone (positive control) for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Signaling Pathway Diagram

Other Drug Interactions

Metolazone can interact with various other classes of drugs. These interactions can be pharmacodynamic (related to the drug's mechanism of action) or pharmacokinetic (affecting the drug's absorption, distribution, metabolism, or excretion).

Table 3: Summary of Potential Drug Interactions with Metolazone

| Interacting Drug Class | Potential Effect | Mechanism |

| Other Antihypertensives | Increased hypotensive effect | Additive pharmacodynamic effect |

| NSAIDs | Decreased diuretic and antihypertensive effect | Inhibition of prostaglandin (B15479496) synthesis |

| Digitalis Glycosides | Increased risk of digitalis toxicity | Diuretic-induced hypokalemia |

| Corticosteroids, ACTH | Increased risk of hypokalemia | Additive potassium-lowering effects |

| Lithium | Increased risk of lithium toxicity | Decreased renal clearance of lithium |

| Antidiabetic agents | Decreased hypoglycemic effect | Metolazone-induced hyperglycemia |

This table provides a general overview. Clinicians and researchers should consult comprehensive drug interaction databases for specific information.

References

- 1. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The evaluation of the diuretic action of parenteral formulations of metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. reference.medscape.com [reference.medscape.com]

Best Practices for the Storage and Handling of R 57720: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental antiepileptic drug R 57720 (CAS No. 98164-11-5), developed by Janssen Pharmaceutica. The following information is intended to ensure the safe handling, proper storage, and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for the proper handling and storage of the compound.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 98164-11-5 | Chemical Supplier Catalogs |

| Storage Temperature | -20°C | Chemical Supplier Catalogs |

| Solubility | Data not available | N/A |

| Stability | Data not available | N/A |

Storage and Handling

Proper storage and handling of this compound are essential to maintain its integrity and ensure the safety of laboratory personnel.

Storage

This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Long-term stability data is not currently available; therefore, it is recommended to use the compound as soon as possible after receipt.

Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its intended use as a neuroactive compound and general laboratory safety practices, the following handling precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Aerosol Generation: Avoid actions that could generate dust or aerosols. If working with a powdered form, use appropriate containment procedures.

-

Disposal: Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations for chemical waste.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its characterization as an antiepileptic agent, the following general methodologies can be adapted for its study.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant effects of this compound can be evaluated in rodent models of epilepsy. A common model is the pentylenetetrazol (PTZ)-induced seizure model.

Protocol: PTZ-Induced Seizure Model in Rats

-

Animals: Use adult male Wistar or Sprague-Dawley rats. Acclimate the animals to the laboratory environment for at least one week before the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound, which needs to be determined empirically.

-

Drug Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, observe the animals for seizure activity. Record parameters such as the latency to the first seizure, the severity of seizures (using a standardized scoring system), and the duration of seizures.

-

Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Workflow for In Vivo Anticonvulsant Testing

Caption: Workflow for assessing the in vivo anticonvulsant activity of this compound.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the available literature. Antiepileptic drugs typically exert their effects through one or more of the following mechanisms:

-

Modulation of voltage-gated ion channels (e.g., sodium, calcium, potassium channels).

-

Enhancement of GABA-mediated inhibitory neurotransmission.

-

Attenuation of glutamate-mediated excitatory neurotransmission.

Further research, such as electrophysiological studies on neuronal ion channels and receptor binding assays, is required to determine the specific molecular targets of this compound.

Hypothesized Signaling Pathways for Antiepileptic Drugs

Caption: Potential molecular targets and signaling pathways for antiepileptic drugs.

Troubleshooting & Optimization

Troubleshooting R 57720 experimental variability

Welcome to the technical support center for R 57720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer detailed protocols for the use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive kinase inhibitor with high selectivity for the hypothetical Kinase X, a key enzyme in the "Growth Factor Y Signaling Pathway." Its primary mechanism of action is the inhibition of the phosphorylation of downstream substrates by Kinase X, thereby modulating cellular proliferation and survival pathways.

Q2: I am observing high variability in my in vitro kinase assay results. What are the common causes?

High variability in kinase assays can arise from several factors. Key areas to investigate include:

-

Pipetting Accuracy: Ensure pipettes are calibrated, especially for small volumes.

-

Reagent Mixing: Inadequate mixing can cause concentration gradients. Thoroughly mix all components.

-

Compound Precipitation: this compound is soluble in organic solvents like DMSO but may precipitate in aqueous assay buffers at higher concentrations.

-

Solvent Concentration: Keep the final DMSO concentration low and consistent across all wells, as it can inhibit kinase activity.

-

Edge Effects: Evaporation from outer wells of a microplate can concentrate reagents. Avoid using these wells or fill them with buffer.

-

Incubation Time and Temperature: Inconsistent timing or temperature fluctuations can affect enzyme kinetics.[1]

Q3: My dose-response curves for this compound are inconsistent between experiments. How can I troubleshoot this?

Inconsistent dose-response curves are a common issue. Consider the following:

-

Enzyme Activity: Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[1]

-

Substrate Quality: Verify the purity and correct sequence of your peptide substrate.

-

ATP Concentration: The ATP concentration can significantly impact IC50 values. Use a concentration that is appropriate for your specific kinase and assay format.[1]

-

Cell Passage Number: For cell-based assays, use a consistent and low passage number for your cells, as immortalized cells can yield inconsistent results.

Q4: I am seeing unexpected cellular toxicity at concentrations where I expect on-target effects. Could this be due to off-target effects?

Yes, unexpected toxicity can be an indicator of off-target effects. Other signs include:

-

The effective concentration in your cellular assay is much higher than its biochemical potency (IC50) for Kinase X.

-

The observed phenotype differs from what is seen with genetic knockdown (e.g., siRNA) of Kinase X.

-

A structurally different inhibitor for the same target produces a different phenotype.[2]

Q5: How can I confirm that the observed cellular effects are due to the inhibition of Kinase X?

To validate on-target activity, you can:

-

Rescue Experiments: Overexpress a resistant mutant of Kinase X and see if it reverses the effects of this compound.

-

Downstream Pathway Analysis: Measure the phosphorylation status of known downstream substrates of Kinase X (e.g., Substrate A/B) via Western blotting. A reduction in phosphorylation should correlate with this compound treatment.

-

Use of Structurally Unrelated Inhibitors: Confirm that other known inhibitors of Kinase X produce a similar biological phenotype.[2]

Troubleshooting Guides

Issue 1: No or Low Kinase Activity in In Vitro Assay

| Potential Cause | Troubleshooting Step |

| Inactive Enzyme | Perform an autophosphorylation assay to confirm the catalytic competence of your Kinase X enzyme.[3] Aliquot and store the enzyme at -80°C to prevent degradation from multiple freeze-thaw cycles.[1] |

| Suboptimal Assay Conditions | Optimize buffer pH, temperature, and incubation time for Kinase X.[3] |

| Incorrect Reagent Concentrations | Titrate the enzyme, substrate, and ATP concentrations to find the optimal range for a robust signal.[3] |

| Reagent Quality | Use fresh, high-purity ATP and substrate. Ensure proper storage of all reagents.[3] |

Issue 2: High Background Signal in Cellular Assays

| Potential Cause | Troubleshooting Step |

| Autofluorescence of this compound | If using a fluorescence-based readout, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. |

| Non-specific Antibody Binding | If using antibody-based detection (e.g., Western blot, ELISA), optimize antibody concentrations and blocking conditions. |

| Cellular Stress | High concentrations of DMSO or the compound itself can induce stress responses. Keep the final DMSO concentration below 0.5%. |

| Contamination | Ensure cell cultures are free from microbial contamination, which can interfere with assay readouts. |

Experimental Protocols

Protocol 1: In Vitro Kinase X Assay

Objective: To determine the IC50 of this compound against Kinase X.

Methodology:

-

Prepare Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Kinase X: Prepare a 2X working solution in Kinase Buffer.

-

Substrate A (peptide): Prepare a 2X working solution in Kinase Buffer.

-

ATP: Prepare a 2X working solution in Kinase Buffer.

-

This compound: Prepare a serial dilution in 100% DMSO, then dilute into Kinase Buffer to create a 4X working solution.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of 4X this compound solution or DMSO control to each well.

-

Add 5 µL of 2X Kinase X solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a 2X ATP/Substrate A mixture.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 20 µL of stop buffer.

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader. The signal intensity will be proportional to Kinase X activity.[3]

-

Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50.

-

Protocol 2: Cellular Assay for Kinase X Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of Substrate B in a cellular context.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., HEK293) in a 6-well plate and grow to 80-90% confluency.

-

-

Compound Treatment:

-

Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

-

Growth Factor Stimulation:

-